2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide
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Overview
Description
The compound is a derivative of the 2,3-dihydroimidazo[1,2-c]quinazoline class . These compounds are often studied for their potential pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through one-pot intermolecular annulation reactions of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure likely includes a 2,3-dihydroimidazo[1,2-c]quinazoline core, which is a bicyclic system containing an imidazole ring fused with a quinazoline ring .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is related to the class of benzoimidazoquinazolines, which are synthesized through various methods including copper-catalyzed C–N coupling and cyclization processes. Such methods involve the reaction of different benzimidazole derivatives under specific conditions to yield quinazolinone derivatives, including those similar to the compound (Dao et al., 2017).
Biological and Pharmacological Activities
- Arylsulfonamide derivatives containing quinazolinone structures, similar to the compound of interest, have shown significant bioactivities. These include strong inhibitory activities against various pathogens, indicating their potential in developing effective bactericides and fungicides (Zeng et al., 2016).
- Imidazoquinazoline derivatives exhibit notable neuroleptic activities. Some compounds within this class have shown effects comparable to established neuroleptic drugs, suggesting their utility in treating neurological disorders (Sato et al., 1978).
- Quinazoline derivatives containing benzimidazole have been designed and tested for antitumor activities. Certain compounds in this class displayed moderate to potent antitumor effects on various human tumor cell lines, indicating their potential in cancer therapy (Li et al., 2018).
Fluorescent Sensing and Imaging Applications
- Benzimidazole-containing compounds, similar to the compound in focus, have been developed as 'turn-on' fluorescent sensors. These sensors are selective for certain ions and are applicable in cell imaging, demonstrating their potential in biological research and diagnostics (Maji et al., 2017).
Additional Pharmacological Applications
- Imidazoquinazoline compounds have shown various pharmacological effects, including acting as alpha-antagonists and antihypertensive agents. This indicates the versatility of this class of compounds in developing new medications for cardiovascular diseases (Chern et al., 1993).
Future Directions
properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-fluorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2S/c1-2-23(25(33)29-19-14-12-18(28)13-15-19)35-27-31-21-11-7-6-10-20(21)24-30-22(26(34)32(24)27)16-17-8-4-3-5-9-17/h3-15,22-23H,2,16H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWFBIMXEDFTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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